molecular formula C23H31N5O B2643350 2-[4-(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 850193-51-0

2-[4-(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

Cat. No. B2643350
CAS RN: 850193-51-0
M. Wt: 393.535
InChI Key: VTQZQIJYUAAJCJ-UHFFFAOYSA-N
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Description

“2-[4-(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol” is a chemical compound with the molecular formula C23H31N5O . Its average mass is 393.525 Da and its monoisotopic mass is 393.252869 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C23H31N5O . Its average mass is 393.525 Da and its monoisotopic mass is 393.252869 Da .

Scientific Research Applications

Structural Importance and Chemical Reactivity

Research on structurally related compounds, such as pyrazolopyrimidines, pyridines, and piperazine derivatives, emphasizes the critical role of these moieties in determining chemical reactivity and biological activity. For example, studies have shown that modifications to the pyrazolopyrimidine core can significantly impact anti-inflammatory, antimicrobial, and antiproliferative properties, suggesting potential applications in developing new therapeutic agents (Aggarwal et al., 2014; Riyadh, 2011; Bayomi et al., 1999). These findings underscore the relevance of exploring the structural attributes and reactivity of complex heterocyclic compounds, including those resembling 2-[4-(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol, for medicinal chemistry applications (Aggarwal et al., 2014) (Riyadh, 2011) (Bayomi et al., 1999).

Potential Therapeutic Applications

The chemical structure of the compound shares similarities with molecules that have been evaluated for their therapeutic potential. For instance, derivatives of pyrazolopyrimidines and piperazine have been studied for their role in modulating adenosine receptors, which are implicated in various physiological processes, including inflammation and neurotransmission (Squarcialupi et al., 2017). This suggests that compounds like this compound could have potential applications in treating conditions related to these receptors, such as neurological disorders or inflammatory diseases (Squarcialupi et al., 2017).

properties

IUPAC Name

2-[4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-17-21(18-8-6-5-7-9-18)22-24-19(23(2,3)4)16-20(28(22)25-17)27-12-10-26(11-13-27)14-15-29/h5-9,16,29H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZQIJYUAAJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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